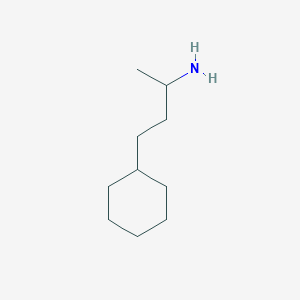

4-Cyclohexylbutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKIYCIVGXRFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Cyclohexylbutan 2 Amine

Conventional Chemical Synthesis Pathways for 4-Cyclohexylbutan-2-amine

Conventional methods for synthesizing this compound primarily rely on established organic reactions, focusing on the transformation of readily available precursors.

Catalytic Reduction of Ketone Precursors (e.g., 4-Cyclohexylbutan-2-one)

A prominent method for preparing the corresponding alcohol, 4-cyclohexylbutan-2-ol, which can be a precursor to the amine, is the catalytic hydrogenation of 4-Cyclohexylbutan-2-one. This process involves the reduction of the ketone functional group. Bimetallic nanoparticles, such as those made of manganese and ruthenium supported on an ionic liquid phase (Mn-Ru@SILP), have shown high efficacy for this transformation. acs.org For instance, a catalyst with a 25:75 Mn:Ru ratio can achieve a near-quantitative yield of the alcohol.

The synthesis of 4-Cyclohexylbutan-2-one itself can be achieved through the hydrogenation of benzylideneacetone (B49655) derivatives. Rhodium nanoparticles immobilized on supported ionic liquid phases (Rh@SILPs) can catalyze the hydrogenation of intermediates like 4-phenylbutan-2-one to yield 4-Cyclohexylbutan-2-one.

Reductive Amination Strategies and Their Variants

Reductive amination is a versatile and widely employed method for synthesizing primary amines from ketones. This one-pot reaction involves the treatment of a ketone, in this case, 4-Cyclohexylbutan-2-one, with ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine.

A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is selective for the imine over the ketone, thus preventing the formation of the corresponding alcohol as a byproduct. The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by the hydride reagent to yield this compound. The use of non-noble metal catalysts, such as cobalt nanoparticles, has also been explored for the reductive amination of related furanic aldehydes, demonstrating high activity and selectivity under mild conditions. rsc.orgcsic.es

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution offers another route to this compound. This method typically involves the reaction of a suitable alkyl halide, such as 4-cyclohexyl-2-halobutane, with an amine source like ammonia. organic-chemistry.org The reaction generally follows an SN2 mechanism, where the amine acts as the nucleophile and displaces the halide leaving group. organic-chemistry.org

However, a significant drawback of this approach is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. organic-chemistry.org Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired primary amine. The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can be employed to avoid polyalkylation, although it is a multi-step process.

Multi-Step Conversions and Yield Optimization

Optimizing such multi-step processes often involves the use of flow chemistry, which allows for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov Automated optimization using algorithms can efficiently explore the reaction space to identify conditions that maximize yield and minimize byproducts. nih.gov For instance, in a related two-step process involving hydrogenation and amidation, a Bayesian optimization algorithm was used to achieve high yields. nih.gov The choice of solvent and catalyst is also crucial; for example, 2-MeTHF is considered a green solvent for such processes. nih.gov

Advanced and Stereoselective Synthesis of this compound Enantiomers

Given that this compound is a chiral molecule, the development of stereoselective synthetic methods to obtain specific enantiomers is of significant interest, particularly for pharmaceutical applications. yale.edu

Asymmetric Catalysis for Chiral Amine Formation

Asymmetric catalysis provides an elegant approach to enantiomerically enriched amines. One strategy involves the nickel-catalyzed enantioconvergent coupling of an alkylzinc reagent with a racemic α-phthalimido alkyl chloride. caltech.edu This method has been shown to produce chiral amines with high enantiomeric excess. caltech.edu For instance, the synthesis of 2-(4-Cyclohexylbutan-2-yl)isoindoline-1,3-dione, a protected form of the amine, has been achieved with 88% enantiomeric excess using a chiral nickel catalyst. caltech.edu

Another powerful tool in asymmetric amine synthesis is the use of chiral sulfinamide reagents, such as tert-butanesulfinamide. yale.edu This reagent can be condensed with ketones to form N-sulfinyl imines, which are then stereoselectively reduced to the corresponding sulfinamides. Subsequent removal of the sulfinyl group affords the chiral primary amine. This methodology has been widely adopted in both academic and industrial settings for the synthesis of a vast array of chiral amines. yale.edu

Enantioconvergent Approaches in Dialkyl Carbinamine Synthesis

The synthesis of chiral dialkyl carbinamines, such as this compound, is a significant objective in organic chemistry due to their presence in many bioactive molecules. caltech.edunih.gov A notable advancement in this area is the development of nickel-catalyzed enantioconvergent substitution reactions. caltech.edunih.govacs.org These methods provide access to dialkyl carbinamines where the two alkyl groups attached to the stereocenter are of similar size. nih.govacs.org

Two primary methods have been established that utilize a chiral nickel catalyst to couple an alkylzinc reagent with a racemic electrophile. nih.govorganic-chemistry.org These approaches are significant as they start from a racemic mixture and convert it into a single, enantioenriched product. caltech.edunih.gov

Method 1 involves the coupling of an alkylzinc reagent with a racemic α-phthalimido alkyl chloride. organic-chemistry.org The phthalimide group serves as a well-established protecting group for the primary amine. caltech.edu

Method 2 employs a racemic N-hydroxyphthalimide (NHP) ester of a protected α-amino acid as the electrophile. acs.orgorganic-chemistry.org These NHP esters are considered redox-active and are effective partners in various metal-catalyzed carbon-carbon bond-forming reactions. caltech.edu A key advantage of this method is the ability to generate the NHP ester in situ from readily available α-amino acid derivatives, allowing for a one-pot synthesis of the target enantioenriched dialkyl carbinamine. nih.govorganic-chemistry.org

Both methodologies operate under mild conditions and demonstrate broad substrate scope and good functional-group tolerance. caltech.edunih.gov Mechanistic studies suggest that the chiral nickel catalyst reacts at nearly identical rates with both enantiomers of the electrophile, indicating an absence of kinetic resolution. caltech.edu The experimental data shows that these reactions are robust and not overly sensitive to air or water. organic-chemistry.org A specific synthesis of 2-(4-Cyclohexylbutan-2-yl)isoindoline-1,3-dione, a direct precursor to the target amine, has been documented using one of these nickel-catalyzed methods from 2-(1-chloroethyl)isoindoline-1,3-dione and a corresponding cyclohexyl-containing zinc reagent. caltech.educaltech.edu

Table 1: Key Parameters for Nickel-Catalyzed Enantioconvergent Synthesis of Dialkyl Carbinamines This table summarizes the general conditions and components used in the enantioconvergent synthesis methods.

| Component | Description | Reference |

|---|---|---|

| Catalyst | Chiral Nickel Catalyst (e.g., NiBr₂·glyme with a chiral pybox or diamine ligand) | caltech.edunih.gov |

| Nucleophile | Alkylzinc Reagent (1.1–1.2 equivalents) | caltech.edunih.gov |

| Racemic Electrophile (Method 1) | α-Phthalimido alkyl chloride | nih.govorganic-chemistry.org |

| Racemic Electrophile (Method 2) | N-hydroxyphthalimide (NHP) ester of a protected α-amino acid | nih.govorganic-chemistry.org |

| Key Feature | Converts a racemic starting material to a highly enantioenriched product. | caltech.edu |

| Variant | One-pot synthesis is possible by generating the NHP ester in situ. | organic-chemistry.org |

Diastereoselective Synthesis of this compound

When a molecule contains more than one chiral center, diastereomers can exist. d-nb.info Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques. d-nb.infoacs.org

A common strategy for obtaining a pure stereoisomer of a compound like this compound involves a diastereoselective synthesis or the separation of diastereomers. researchgate.net This can be achieved by reacting a racemic amine or a precursor with an enantiomerically pure chiral auxiliary. This reaction creates a mixture of diastereomers. acs.org Because these diastereomers have distinct physical properties, they can be separated using methods such as fractional crystallization or column chromatography. acs.orgresearchgate.net

For instance, in the synthesis of complex amines, chiral auxiliaries like (R)-1-phenylethylamine have been used. researchgate.net The reduction of an imine formed from a ketone and the chiral auxiliary can proceed with moderate to good diastereoselectivity. researchgate.net The resulting diastereomeric products can then be effectively separated by column chromatography. researchgate.net After separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure primary or secondary amine. google.com

While modern catalytic methods for direct diastereoselective synthesis are continually being developed, the classical approach of forming and separating diastereomers remains a robust and widely practiced technique in organic synthesis. acs.orgresearchgate.net

Precursor and Intermediate Transformations in the Synthesis of this compound

The synthesis of this compound can be accomplished through various pathways involving the transformation of key precursors and intermediates. The choice of starting material often dictates the synthetic route.

A primary and direct precursor is 4-cyclohexylbutan-2-one , also known as cyclohexylacetone. lookchem.comd-nb.info This ketone can be converted to the target amine via reductive amination. d-nb.infogoogle.com This two-step, one-pot process typically involves the formation of an imine by reacting the ketone with an amine source (like ammonia for a primary amine), followed by reduction. Catalytic hydrogenation is a common method for the reduction step, which can be performed under various conditions of temperature and pressure. google.comd-nb.info For example, hydrogenation of ketones can be achieved using iridium or ruthenium-based catalysts. lookchem.comacs.org

Another versatile starting material is (αS)-2-(Cbz-Amino)-4-cyclohexylbutanoic acid . This protected chiral amino acid already contains the necessary carbon skeleton and can be transformed into the target amine through standard functional group manipulations, such as the decarboxylation or reduction of the carboxylic acid moiety.

Longer synthetic routes may begin with more fundamental precursors. For example, 4-cyclohexylbutan-1-ol can serve as a starting point. This alcohol can be converted to the amine through a sequence of reactions, potentially involving conversion to a leaving group (like a halide or tosylate), followed by nucleophilic substitution with an azide (B81097) or a protected amine equivalent, and subsequent reduction or deprotection.

Table 2: Synthetic Pathways from Key Precursors to this compound This table outlines common transformations of precursors and intermediates.

| Precursor/Intermediate | Transformation Method | Product | Reference |

|---|---|---|---|

| 4-Cyclohexylbutan-2-one | Reductive Amination (e.g., with NH₃ and H₂/catalyst) | This compound | google.comlookchem.com |

| (αS)-2-(Cbz-Amino)-4-cyclohexylbutanoic acid | Functional group interconversion (e.g., reduction/decarboxylation) | This compound (chiral) | |

| 4-Cyclohexylbutan-1-ol | Multi-step synthesis (e.g., oxidation to ketone, then reductive amination) | This compound | |

| 2-(1-Chloroethyl)isoindoline-1,3-dione | Nickel-catalyzed coupling with a cyclohexylalkylzinc reagent | 2-(4-Cyclohexylbutan-2-yl)isoindoline-1,3-dione | caltech.educaltech.edu |

Compound List

Preclinical in Vitro and in Vivo Animal Model Biological Investigations of 4 Cyclohexylbutan 2 Amine

Cellular Pharmacodynamics and Functional Assays of 4-Cyclohexylbutan-2-amine

Intracellular Signaling Pathway Modulation in Cultured Systems

There is currently no available scientific literature that specifically investigates the modulation of intracellular signaling pathways by this compound in cultured cell systems. Research has focused on more complex derivatives, such as NAAA inhibitors, which act on specific enzymatic pathways. nih.govescholarship.org The direct impact of this compound on cellular signaling remains an uninvestigated area.

Exploratory In Vivo (Animal Model) Pharmacological Research

Consistent with the lack of in vitro data, dedicated in vivo pharmacological studies on this compound are absent from the current scientific literature. The following subsections, therefore, represent areas where no specific research findings for this compound have been published.

No studies were found that report on the behavioral phenotyping of this compound in any rodent models. Consequently, there is no data on its effects on locomotor activity, anxiety-like behaviors, or other behavioral paradigms. While methodologies for such phenotyping are well-established, they have not been applied to this specific compound. biorxiv.orgnih.govnih.gov

There is no published research on whether the administration of this compound leads to any neurochemical alterations in the brain regions of animal models. The investigation of changes in neurotransmitter levels or other neurochemicals following exposure to this compound has not been a subject of scientific inquiry.

No data exists on the electrophysiological effects of this compound in animal models. Studies investigating its potential to modulate neuronal firing, synaptic plasticity, or other electrophysiological parameters have not been reported in the scientific literature.

Mechanistic Elucidation of 4 Cyclohexylbutan 2 Amine Biological Actions

Ligand-Target Recognition and Binding Mode Analysis

The binding of a ligand to its biological target is governed by a combination of steric and electronic factors. For 4-cyclohexylbutan-2-amine, the presence of a cyclohexyl group and a primary amine suggests potential interactions with various receptors and enzymes.

Based on analogs, potential binding interactions for this compound could involve:

Hydrophobic Interactions: The bulky, non-polar cyclohexyl ring is likely to engage in hydrophobic interactions, fitting into a corresponding hydrophobic pocket within a receptor or enzyme active site.

Ionic and Hydrogen Bonding: The primary amine group at the 2-position of the butane (B89635) chain is a key feature for forming ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) or other hydrogen bond acceptors in the target protein.

Van der Waals Forces: The flexible butane chain would contribute to binding through weaker van der Waals forces, allowing for conformational adjustments within the binding site.

A study on 4,4-disubstituted cyclohexylamine (B46788) derivatives as NK1 receptor antagonists highlights the importance of the amine moiety in retaining receptor binding affinity. researchgate.net This suggests that the amine group of this compound would be a critical anchor point for its interaction with biological targets.

Table 1: Potential Molecular Interactions of this compound Based on Analog Studies

| Molecular Feature | Potential Interaction Type | Interacting Residues in Target |

| Cyclohexyl Group | Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine |

| Primary Amine | Ionic Bonding, Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Butane Chain | Van der Waals Forces | General non-polar residues |

Conformational Analysis and Dynamic Interactions with Biomolecules

The flexibility of the butane chain and the conformational possibilities of the cyclohexyl ring in this compound are critical for its dynamic interactions with biomolecules. The cyclohexyl group can exist in chair and boat conformations, with the chair form being more stable. The orientation of the butan-2-amine substituent (axial vs. equatorial) on the cyclohexyl ring would significantly influence its interaction with a binding site.

The dynamic nature of these interactions allows the ligand to adapt its conformation to fit optimally within the binding pocket of a target protein. This "induced fit" model is a common feature of ligand-receptor binding. The flexibility of the alkyl chain allows the amine and cyclohexyl groups to orient themselves to maximize binding energy.

Structurally similar compounds, like propylhexedrine (B1218579) (1-cyclohexyl-N-methylpropan-2-amine), demonstrate how a cyclohexylalkylamine structure can interact with biological systems. Propylhexedrine is a chiral compound, and its (S)-isomer is more biologically active, highlighting that the stereochemistry at the amine-bearing carbon is crucial for its biological effect. wikipedia.org This underscores the importance of the three-dimensional arrangement of atoms for effective binding.

Post-Target Signaling Cascades and Downstream Biological Effects

Once a ligand like this compound binds to its target, it can trigger a cascade of intracellular signaling events. The nature of these downstream effects depends entirely on the target protein and the cellular context. Based on the activities of related compounds, several hypothetical scenarios can be proposed.

If this compound were to act as an agonist at an adrenergic receptor, similar to propylhexedrine, it could lead to the activation of G-protein-coupled receptors (GPCRs). wikipedia.org This would initiate a signaling cascade, potentially involving the production of second messengers like cyclic AMP (cAMP), leading to physiological responses such as vasoconstriction. wikipedia.org Propylhexedrine also functions as a norepinephrine-dopamine releasing agent at higher doses, which points to a potential interaction with neurotransmitter transporters. wikipedia.org

Alternatively, if the compound were to inhibit an enzyme like acetylcholinesterase, as has been reported for some cyclohexylamine derivatives, it would lead to an increase in the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. researchgate.net This would enhance cholinergic neurotransmission, affecting various cognitive and physiological processes.

Furthermore, some cyclohexylamine derivatives have been investigated for their potential as antagonists for receptors like the histamine (B1213489) H3 receptor researchgate.netwjbphs.com or the NK1 receptor. researchgate.net As an antagonist, the compound would bind to the receptor but fail to elicit the normal biological response, effectively blocking the action of the endogenous ligand. For instance, H3 receptor inverse agonists can trigger the release of histamine, which is associated with wakefulness and pro-cognitive actions. wjbphs.com

The potential biological effects are summarized in the table below, based on the activities of analogous compounds.

Table 2: Hypothetical Biological Effects of this compound Based on Analog Mechanisms

| Potential Target/Mechanism | Downstream Signaling Pathway | Potential Biological Effect |

| Adrenergic Receptor Agonism | G-protein activation, cAMP production | Vasoconstriction, Decongestion |

| Neurotransmitter Release (e.g., Norepinephrine, Dopamine) | Increased synaptic neurotransmitter levels | Central nervous system stimulation |

| Acetylcholinesterase Inhibition | Increased acetylcholine levels | Enhanced cholinergic signaling |

| Histamine H3 Receptor Antagonism/Inverse Agonism | Modulation of histamine release | Promotion of wakefulness, cognitive enhancement |

| NK1 Receptor Antagonism | Blockade of Substance P signaling | Anti-emetic, anxiolytic effects |

It is crucial to reiterate that these are hypothetical mechanisms based on the known activities of structurally related compounds. Definitive elucidation of the biological actions of this compound would require direct experimental investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyclohexylbutan 2 Amine Derivatives

Design and Synthesis of Novel Analogs of 4-Cyclohexylbutan-2-amine

The synthesis of novel analogs of this compound is a key area of research, aimed at creating compounds with enhanced or more specific biological activities. A variety of synthetic strategies have been employed to introduce diverse functional groups and structural motifs.

One common approach involves the modification of the core structure through reductive amination of a ketone precursor, 3-cyclohexylbutan-2-one. This method allows for the introduction of the amine group while providing an opportunity for stereochemical control, which can be crucial for biological activity. For instance, the use of chiral catalysts or auxiliaries during reductive amination can lead to a higher enantiomeric excess of the desired stereoisomer.

Another synthetic route is the nucleophilic substitution on halogenated precursors. This allows for the attachment of the amine functionality to the cyclohexylbutane scaffold. Additionally, the reduction of nitriles or azides provides an alternative pathway to the primary amine. While less common for this specific structure due to potential steric hindrance, the Gabriel synthesis can also be utilized to produce primary amines.

The synthesis of more complex analogs often involves multi-step sequences. For example, the preparation of 4-amino-1-cyclohexylbutan-2-ol, a related amino alcohol, begins with a Grignard reaction on cyclohexanone, followed by amination and hydrogenation. This highlights the versatility of the cyclohexyl building block in generating a range of derivatives.

Furthermore, research into N,N,O-trisubstituted hydroxylamine (B1172632) isosteres has led to the synthesis of analogs where this moiety replaces a hydrocarbon, ether, or amine group to modulate properties like lipophilicity. nih.gov For example, a hydrocarbon analog was prepared by the benzylation of 4-cyclohexylbutan-1-ol. nih.gov These synthetic endeavors are crucial for building libraries of compounds that can be screened for desired biological activities.

Impact of Cyclohexyl Moiety Modifications on Biological Activity and Lipophilicity

Modifications to the cyclohexyl moiety of this compound derivatives have a profound impact on their biological activity and physicochemical properties, particularly lipophilicity. The bulky and hydrophobic nature of the cyclohexyl group is a key determinant of how these molecules interact with biological targets and traverse cell membranes.

Increasing the steric bulk and lipophilicity of the cyclohexyl ring, for instance by introducing a 2-methylbutan-2-yl group, can enhance membrane permeability. However, this often comes at the cost of reduced aqueous solubility. This trade-off between lipophilicity and solubility is a critical consideration in drug design.

Studies on related compounds have shown that replacing the cyclohexyl group with other cyclic or aromatic systems can significantly alter biological activity. For example, in a series of NAAA inhibitors, replacing a 4-cyclohexylbutyl moiety with a meta-cyclohexyl substituted benzyl (B1604629) carbamate (B1207046) was detrimental to activity. escholarship.org Conversely, replacing the cyclohexyl group with a smaller cyclopentyl residue led to a slight improvement in activity, while a planar phenyl ring resulted in a significant drop in potency. escholarship.org

The position of substituents on the cyclohexyl ring is also crucial. Research has shown that even subtle changes, such as the placement of fluoro or trifluoromethyl groups, can be well-tolerated and in some cases, recover or even improve biological activity. escholarship.org

The lipophilicity of these compounds, often quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is directly influenced by the cyclohexyl group. The predicted XlogP for this compound is 3.2, indicating its hydrophobic character. uni.lu Modifications that increase the size or hydrophobicity of the cyclohexyl ring will generally lead to higher logP values.

Role of Amine Functionality and Alkane Chain Length in Target Interaction and Selectivity

The amine functionality and the length of the alkane chain are critical structural features of this compound derivatives that govern their interactions with biological targets and their selectivity.

The primary amine group is a key site for interaction. It can act as a hydrogen bond donor and can be protonated to form a positively charged ammonium (B1175870) ion, which can engage in electrostatic interactions with negatively charged residues on target proteins like enzymes or receptors. The nature of the amine—primary, secondary, or tertiary—influences its basicity and nucleophilicity, which in turn affects its binding affinity and reactivity. tum.de For instance, primary amines are generally more nucleophilic than secondary amines.

The length and flexibility of the alkane chain connecting the cyclohexyl ring and the amine group also play a crucial role. This chain acts as a spacer, influencing the orientation of the cyclohexyl and amine groups within a binding pocket. In a study of NAAA inhibitors, extending the length of a linear alkyl chain from one to four methylene (B1212753) units progressively increased inhibitory activity. escholarship.org This suggests that an optimal chain length is required for effective binding.

The rigidity and conformation of the alkane chain can also impact selectivity. Introducing conformational constraints, for example by incorporating the chain into a more rigid structure, can lead to a loss of activity if the resulting conformation is not optimal for binding. escholarship.org

Stereochemical Influences on the Activity Profile of this compound Enantiomers

The presence of a chiral center at the second carbon of the butane (B89635) chain in this compound means that it can exist as a pair of enantiomers. The stereochemistry of this center can have a significant impact on the biological activity of its derivatives, as enantiomers can interact differently with chiral biological macromolecules like proteins.

For instance, in the context of NAAA inhibitors, the stereochemistry of the azetidinone ring to which a 4-cyclohexylbutyl carbamate side chain is attached is crucial for activity. escholarship.org The (S)-enantiomer of a related compound was found to be a potent inhibitor, while the (R)-enantiomer was significantly less active. researchgate.net This highlights the importance of a specific three-dimensional arrangement of the functional groups for effective binding to the enzyme's active site.

The synthesis of enantiomerically pure or enriched compounds is therefore a key aspect of SAR studies. Asymmetric synthesis methods, such as those employing chiral catalysts, are often used to selectively produce one enantiomer over the other. caltech.edu Lipase-catalyzed kinetic resolutions have also been used to separate enantiomers of related compounds like 4-cyclohexylbutan-2-ol, achieving high enantiomeric excess.

The differential activity of enantiomers underscores the principle that biological systems are chiral environments, and the precise spatial orientation of a molecule is often critical for its function. Therefore, understanding the stereochemical requirements for activity is essential for the design of potent and selective therapeutic agents based on the this compound scaffold.

Preclinical in Vitro and in Vivo Animal Model Pharmacokinetic and Metabolic Research of 4 Cyclohexylbutan 2 Amine

In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes

In vitro metabolic stability assays are fundamental for predicting the in vivo clearance of a compound. These studies typically utilize liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.

Detailed Research Findings: Research on structurally related amino compounds reveals that the inclusion of an amino group can significantly influence metabolic stability. nih.gov In comparative studies using human and mouse liver microsomes, an amine-containing analogue demonstrated the highest stability against oxidative metabolism in human liver microsomes. nih.gov Conversely, in mouse liver microsomes, the same amine showed reduced stability when compared to a hydroxylamine (B1172632) isostere. nih.gov This species-specific difference underscores the importance of using multiple models in preclinical evaluation. For some related β-lactone compounds, metabolism in rat and mouse liver microsomes was very efficient, with a half-life (t1/2) of less than 5 minutes. nih.gov

While specific metabolite identification studies for 4-Cyclohexylbutan-2-amine are not extensively detailed in publicly available literature, the primary routes of metabolism for similar aliphatic amines can be inferred. A common metabolic pathway for primary amines involves oxidation. For instance, studies on other amine compounds, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), have shown that human liver microsomes produce N-hydroxy metabolites. colab.ws Therefore, potential metabolites of this compound could include hydroxylated products on the cyclohexyl ring or at various positions on the butyl chain, as well as N-hydroxylation of the amine group.

Table 1: Comparative Metabolic Stability of Amine Analogues in Liver Microsomes

| Organism | Microsome Source | Relative Stability of Amine Analogue | Key Finding |

| Human | Liver Microsomes | High | Amino group incorporation led to the highest stability compared to hydrocarbon and ether analogues. nih.gov |

| Mouse | Liver Microsomes | Reduced | Stability was lower compared to the corresponding hydroxylamine analogue. nih.gov |

| Rat & Mouse | Liver Microsomes | Low | A related β-lactone compound was metabolized with a t1/2 < 5 minutes. nih.gov |

Cytochrome P450 Enzyme Inhibition/Induction Profiling (In Vitro)

Assessing a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is crucial to predict drug-drug interactions.

Detailed Research Findings: Specific in vitro data on the CYP inhibition or induction profile of this compound is not available in the current body of scientific literature. However, the standard methodology for this evaluation involves a series of established assays.

CYP Inhibition: The inhibitory potential is typically assessed against a panel of major human CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov This is often done using a "cocktail" method with isoform-specific probe substrates in human liver microsomes (HLMs). nih.gov The concentration of the test compound that causes 50% inhibition of the enzyme's activity (IC50) is determined. nih.gov For example, a study on a different therapeutic candidate, DPTM, found it had a moderate inhibitory effect on CYP3A4 with an IC50 value of 8 ± 2 μM in HLMs. nih.gov

CYP Induction: The potential for enzyme induction is commonly evaluated using cultured human hepatocytes or cell lines like HepG2. nih.gov The cells are exposed to the compound, and the subsequent expression of CYP enzymes is measured at the mRNA level using techniques like quantitative real-time PCR (qRT-PCR). nih.gov The induction potential is assessed by comparing the mRNA levels of key CYP genes (e.g., CYP1A2, CYP2C9, CYP3A4) and their transcriptional regulators (e.g., AhR, PXR) in treated cells versus control cells. nih.govnih.gov

Table 2: Typical Data from In Vitro Cytochrome P450 Profiling

| Assay Type | Parameter | Typical Isoforms Tested | Example Result Interpretation |

| Inhibition | IC50 (μM) | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | IC50 < 1 μM: Strong InhibitorIC50 1-10 μM: Moderate InhibitorIC50 > 10 μM: Weak Inhibitor |

| Induction | mRNA Fold Change | CYP1A2, CYP2C9, CYP3A4 | Significant increase in mRNA expression relative to vehicle control suggests induction potential. nih.gov |

Absorption and Distribution Studies in Animal Models

Understanding how a compound is absorbed into the bloodstream and distributed to various tissues is key to determining its potential efficacy and sites of action.

Detailed Research Findings: Specific absorption and distribution studies for this compound have not been published. Preclinical studies in animal models, typically rats or mice, are used to determine key pharmacokinetic parameters. Following administration, blood samples are collected over time to measure drug concentration.

For a structurally related compound, intravenous injection in rats resulted in a large volume of distribution (Vd) of 3,097 mL/kg. nih.gov A high Vd suggests extensive distribution of the compound from the plasma into tissues. Studies on other classes of compounds with similar lipophilic (cyclohexyl) and polar (amine) features indicate that distribution to the liver and adipose tissue is common. googleapis.com For instance, research on mineral oil saturated hydrocarbons (MOSH) in rats showed accumulation in adipose tissue and the liver. uniud.it These findings suggest that this compound, with its cyclohexyl moiety, may also exhibit significant distribution into fatty tissues. The oral absorbability and bioavailability of related compound classes have been described as favorable in some cases. google.com

Table 3: Illustrative Pharmacokinetic Distribution Parameters from Related Compounds

| Animal Model | Parameter | Value | Implication |

| Rat | Volume of Distribution (Vd) | 3,097 mL/kg nih.gov | Suggests extensive tissue distribution outside of the plasma. |

| Animal Models | Tissue Distribution | Liver, Adipose Tissue googleapis.com | Indicates potential accumulation in these organs. |

Excretion Pathways in Preclinical Animal Models

Excretion studies determine the routes (e.g., urine, feces) and rate at which a compound and its metabolites are eliminated from the body.

Detailed Research Findings: While specific excretion data for this compound is not documented, the general methodology involves administering a radiolabeled version of the compound to animal models and analyzing excreta.

A comprehensive study on the heterocyclic amine PhIP provides a model for such an analysis. In human subjects administered [14C]-labeled PhIP, the primary route of elimination was via the urine, with approximately 90% of the dose recovered in two of three subjects within 72 hours. colab.ws Analysis of the urine revealed that the parent compound accounted for less than 1% of the excreted radioactivity. colab.ws The vast majority was eliminated as various metabolites, with the most abundant being a glucuronide conjugate of N-hydroxy-PhIP. colab.ws Other significant metabolites included sulfate (B86663) conjugates and other glucuronidated forms. colab.ws This highlights the importance of Phase II conjugation reactions (such as glucuronidation and sulfation) in the clearance of amine-containing xenobiotics. It is plausible that this compound would undergo similar Phase II metabolic transformations prior to renal excretion.

Advanced Analytical Methodologies for Research on 4 Cyclohexylbutan 2 Amine

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC-MS, GC-MS)

Chromatographic methods are fundamental for the separation and quantification of 4-Cyclohexylbutan-2-amine in research samples. The choice between liquid chromatography (LC) and gas chromatography (GC), typically coupled with mass spectrometry (MS), depends on the sample matrix and the specific research objectives.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for analyzing non-volatile compounds in complex matrices. For this compound, reverse-phase HPLC is a common approach. mdpi.com However, due to the compound's basic nature and lack of a UV-absorbing chromophore, direct detection can be challenging. nih.gov Coupling HPLC with mass spectrometry provides the necessary sensitivity and selectivity for quantification. Electrospray ionization (ESI) is a suitable ionization technique for this amine, typically detecting the protonated molecule [M+H]⁺. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. mdpi.com Direct analysis of primary amines like this compound by GC can be problematic due to their high polarity and tendency to adsorb to active sites in the column, leading to poor peak shape (tailing). labrulez.com To mitigate this, columns must be deactivated, often by adding a base like potassium hydroxide (B78521) (KOH) to the packing material. labrulez.com Derivatization is also frequently employed to increase volatility and improve chromatographic performance. iu.eduresearchgate.net

Table 1: Typical Chromatographic Conditions for Primary Amine Analysis

| Parameter | HPLC-MS | GC-MS |

|---|---|---|

| Column | Reverse-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 2.6 µm) mdpi.com | Deactivated capillary column (e.g., DB-5ms, HP-5ms) researchgate.net |

| Mobile Phase/Carrier Gas | Gradient of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile (B52724) or methanol) mdpi.com | Helium at a constant flow rate (e.g., 1 mL/min) scispace.com |

| Ionization Source | Electrospray Ionization (ESI) in positive mode | Electron Ionization (EI) at 70 eV scispace.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the [M+H]⁺ ion | Scan or SIM mode for characteristic fragment ions |

| Key Challenge | Low UV absorbance necessitates MS detection or derivatization. | Peak tailing due to column adsorption; often requires derivatization. labrulez.com |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to improve the analytical properties of a compound. researchgate.net For this compound, derivatization is particularly useful to enhance its detectability in both GC and HPLC and to improve its chromatographic behavior. iu.edu

For GC Analysis: The primary amine group of this compound can be derivatized to make the molecule more volatile and less polar, which improves peak shape and reduces column adsorption. researchgate.net Common derivatization reactions for amines in GC include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) replaces the active amine hydrogen with an acyl group. iu.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the labile hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility. iu.edu

For HPLC Analysis: Since this compound lacks a chromophore, derivatization is used to attach a UV-absorbing or fluorescent tag to the molecule, significantly increasing detection sensitivity. sigmaaldrich.com This is typically done pre-column. Common derivatizing reagents for primary amines in HPLC include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent derivatives. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): Also forms fluorescent derivatives, allowing for sensitive detection. nih.gov

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives. nih.gov

Table 4: Comparison of Derivatization Reagents for this compound

| Reagent | Technique | Purpose | Advantage |

|---|---|---|---|

| Trifluoroacetic anhydride (TFAA) | GC-MS | Acylation: Increases volatility and thermal stability. iu.edu | Improves peak shape and chromatographic resolution. iu.edu |

| BSTFA | GC-MS | Silylation: Replaces active hydrogens with TMS groups. iu.edu | Creates volatile and thermally stable derivatives. iu.edu |

| Dansyl Chloride (DNS-Cl) | HPLC-Fluorescence/UV | Adds a fluorescent/UV-active tag. | Produces stable derivatives allowing for very sensitive detection. nih.gov |

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Adds a fluorescent tag. | Fast reaction at room temperature, suitable for automation. nih.gov |

| FMOC-Cl | HPLC-Fluorescence/UV | Adds a fluorescent/UV-active tag. | Forms stable derivatives with high fluorescence quantum yield. nih.gov |

Computational Chemistry and in Silico Approaches in 4 Cyclohexylbutan 2 Amine Research

Molecular Docking and Molecular Dynamics Simulations with Predicted Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 4-cyclohexylbutan-2-amine, might bind to a biological target and to observe the stability of this interaction over time.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. Given the structural features of this compound—a primary amine which can act as a hydrogen bond donor and a lipophilic cyclohexyl group—potential biological targets could include G-protein coupled receptors (GPCRs), such as trace amine-associated receptors (TAARs) or monoamine transporters, which often bind small amine compounds.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the protein-ligand complex. These simulations model the atomic-level movements of the system over time, offering insights into the stability of the binding pose, the influence of solvent molecules, and conformational changes in the receptor upon ligand binding. For a this compound-receptor complex, an MD simulation could reveal the stability of the key hydrogen bonds, the flexibility of the ligand's aliphatic chain within the binding site, and whether water molecules play a mediating role in the interaction.

Table 1: Illustrative Molecular Docking and MD Simulation Data for this compound with a Hypothetical GPCR Target

| Parameter | Description | Illustrative Value |

| Docking Score (kcal/mol) | Predicted binding affinity from molecular docking. More negative values indicate stronger binding. | -8.5 |

| Key Interacting Residues | Amino acids in the receptor's binding site predicted to form significant interactions with the ligand. | ASP103, PHE188, TRP284 |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen Bond, Ionic, Hydrophobic |

| Ligand RMSD (Å) during MD | Root Mean Square Deviation of the ligand's atomic positions during the simulation, indicating binding stability. Lower, stable values suggest a stable pose. | 1.2 ± 0.4 |

| Binding Free Energy (MM/GBSA) | A more accurate estimation of binding affinity calculated from MD simulation snapshots. | -45.7 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model for a series of this compound analogs, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., receptor binding affinity, enzyme inhibition) would be required.

The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Describing the connectivity and branching of the molecule.

Electronic descriptors: Related to the distribution of electrons, such as partial charges and dipole moment.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which measures lipophilicity.

Steric descriptors: Describing the size and shape of the molecule.

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates a combination of these descriptors with the observed activity. Such a model for a this compound series could identify key structural features that enhance or diminish activity, guiding the design of new, more potent analogs.

Table 2: Example of a QSAR Model Equation and its Statistical Parameters

| Component | Description |

| Hypothetical QSAR Equation | pIC50 = 0.75 * ClogP - 0.21 * (Molecular_Surface_Area) + 1.5 * (Num_H_Donors) + 3.2 |

| R² (Coefficient of Determination) | A measure of how well the model fits the data. A value closer to 1 indicates a better fit. (e.g., 0.85) |

| Q² (Cross-validated R²) | A measure of the model's predictive power, assessed through cross-validation. A value > 0.5 is generally considered predictive. (e.g., 0.72) |

| Key Descriptors | ClogP (lipophilicity), Molecular Surface Area (size), Number of Hydrogen Bond Donors. |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly detailed information about the electronic structure of a molecule. These methods can be used to calculate a wide range of properties for this compound that are crucial for understanding its reactivity and interactions.

Key properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential (ESP) Map: This map shows the distribution of charge on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show a region of negative potential around the nitrogen atom's lone pair, indicating its potential for acting as a hydrogen bond acceptor or a base.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing insight into its polarity and potential for electrostatic interactions.

Proton Affinity and pKa: Quantum chemical methods can predict the gas-phase proton affinity and, in conjunction with solvation models, the pKa value in solution, which is fundamental to the behavior of the amine group under physiological conditions.

Table 3: Predicted Electronic Properties of this compound from a Hypothetical Quantum Chemical Calculation (DFT B3LYP/6-31G)*

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -9.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity. | 10.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.4 Debye |

| ESP Minimum | The most negative electrostatic potential, typically located near the nitrogen atom. | -45 kcal/mol |

Note: These values are illustrative and represent typical outputs from quantum chemical calculations for a molecule of this type. Actual values would depend on the specific level of theory and basis set used.

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive/negative ionizable groups. For this compound, a simple pharmacophore model could be constructed based on its structure, featuring a positive ionizable feature (the amine group) and a hydrophobic feature (the cyclohexyl ring). This model could then be used as a query to search large chemical databases for other molecules that share the same spatial arrangement of these key features.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A pharmacophore model derived from this compound or its known active analogs could be used in a ligand-based virtual screen. Alternatively, if a 3D structure of a target receptor is known, structure-based virtual screening (often using molecular docking) can be employed. A virtual screening campaign starting from the this compound scaffold could involve searching databases of commercially available or synthetically accessible compounds to find structurally diverse molecules that still fit the binding hypothesis, thereby discovering novel analogs with potentially improved properties.

Derivatization and Scaffold Modification of 4 Cyclohexylbutan 2 Amine for Advanced Research Applications

Synthesis of Molecular Probes and Labeled Analogs for Biological Studies

The creation of labeled analogs of small molecules is essential for studying their distribution, target engagement, and mechanism of action in biological systems. The primary amine of 4-Cyclohexylbutan-2-amine is an ideal handle for introducing reporter groups, such as fluorophores or affinity tags.

Common derivatization strategies for primary amines involve reaction with reagents that form stable, covalent bonds and introduce a detectable label. google.com For example, fluorogenic reagents like Naphthalene-2,3-dicarboxaldehyde (NDA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary amines to yield highly fluorescent products, enabling sensitive detection in complex biological matrices. nih.govlibretexts.org Benzoyl chloride is another effective derivatizing agent that enhances chromatographic retention and improves ionization efficiency in mass spectrometry, thereby increasing detection sensitivity. chromatographyonline.com

The synthesis of a labeled analog of this compound would typically involve reacting the amine with a molar equivalent of a labeling reagent under mild basic conditions. The choice of label depends on the intended application, such as fluorescence microscopy, flow cytometry, or quantitative bioanalysis.

| Labeling Reagent Class | Example Reagent | Resulting Linkage | Potential Research Application |

|---|---|---|---|

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Thiourea | Fluorescence microscopy, Flow cytometry |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonamide | Fluorescence spectroscopy, HPLC with fluorescence detection |

| Acyl Chlorides / Anhydrides | Benzoyl chloride | Amide | LC-MS/MS bioanalysis for improved sensitivity and chromatography. chromatographyonline.com |

| Fluorogenic Aldehydes | Naphthalene-2,3-dicarboxaldehyde (NDA) with cyanide | Cyanobenz[f]isoindole (CBI) | Highly sensitive quantitative analysis in biological fluids. nih.gov |

Preparation of Conjugates for Targeted Delivery Research (e.g., Chemical Conjugates)

Targeted delivery aims to increase the concentration of a bioactive molecule at a specific site in the body, enhancing efficacy while minimizing off-target effects. This compound can be conjugated to carrier molecules, such as antibodies, peptides, or polymers, to create research tools for investigating targeted delivery systems. nih.gov These conjugates leverage the targeting properties of the carrier to deliver the small molecule "payload."

The primary amine of this compound is the key functional group for conjugation. A common strategy is the formation of a stable amide bond with a carboxylic acid group on the carrier molecule. This reaction is often facilitated by coupling agents like carbodiimides (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS). Alternatively, heterobifunctional crosslinkers, such as Sulfo-SMCC, can be used to connect the amine to other functional groups, like thiols on an antibody. biorxiv.org

| Carrier Molecule | Linker Chemistry | Research Goal |

|---|---|---|

| Antibody (e.g., mAb) | Amide bond formation via EDC/NHS coupling to antibody's glutamate/aspartate residues. | Investigating antigen-mediated delivery to specific cell types. nih.gov |

| Cell-Penetrating Peptide (CPP) | Amide bond to C-terminus or side chain of CPP. | Studying mechanisms of enhanced intracellular delivery. nih.gov |

| Polyethylene Glycol (PEG) | Alkylation or amidation with a functionalized PEG chain. | Researching the effects of "PEGylation" on solubility and pharmacokinetic properties. |

| Targeting Ligand (e.g., Lys-Urea-Glu for PSMA) | Incorporation into a multi-component small-molecule conjugate platform. mdpi.com | Developing and evaluating novel SMDCs for targeted delivery to specific tissues or receptors. |

Design and Synthesis of Prodrugs and Metabolically Stable Analogs for Research Purposes

A significant challenge in drug discovery is overcoming poor pharmacokinetic properties, such as rapid metabolism. srce.hrnih.gov this compound can be modified to create prodrugs or metabolically stable analogs for research into these challenges. A prodrug is an inactive derivative that is converted to the active parent molecule in the body. nih.govdntb.gov.ua This strategy can be used to improve properties like membrane permeability. nih.gov For primary amines, a common liability is their tendency to ionize at physiological pH, which can limit passive diffusion across biological membranes. nih.gov

Prodrug strategies for primary amines often involve masking the amine group with a promoiety that is cleaved by enzymes, such as esterases. For example, (acyloxy)alkyl carbamates can be synthesized, which undergo esterase-catalyzed hydrolysis to release an unstable intermediate that spontaneously decomposes to liberate the parent amine. nih.gov

Improving metabolic stability often involves identifying and blocking "metabolic soft spots." For alkylamines, metabolism can occur via N-dealkylation or oxidation of the alkyl chain. mdpi.com The cyclohexyl group is also a common site of oxidative metabolism by cytochrome P450 enzymes, typically at the 4-position. acs.orgpressbooks.pub Strategies to enhance stability include:

Blocking Metabolic Sites: Introducing fluorine atoms or other metabolically robust groups at positions susceptible to oxidation can slow down metabolism. pressbooks.pub

Isosteric Replacement: Replacing a metabolically liable group with a bioisostere that is more stable but retains similar biological function. For example, replacing a cyclohexyl ring with a more stable heterocyclic system like a tetrahydropyran (B127337) or oxetane (B1205548) has been shown to improve microsomal stability. acs.org Research has also explored replacing cyclohexyl groups with tert-butyl groups or other metabolically resistant residues to enhance stability. d-nb.info

| Modification Type | Specific Example | Rationale for Research |

|---|---|---|

| Prodrug (Carbamate) | Formation of an N-(Acyloxy)alkoxycarbonyl derivative. nih.gov | To mask the primary amine, potentially increasing lipophilicity and membrane permeability for research studies. |

| Metabolically Stable Analog | Replacement of the cyclohexyl ring with a 3-substituted oxetane ring. acs.org | To reduce lipophilicity and block oxidative metabolism on the cycloalkane ring, studying the impact on metabolic stability. acs.org |

| Metabolically Stable Analog | Introduction of fluorine atoms at the 4-position of the cyclohexyl ring. pressbooks.pub | To block the most common site of CYP450-mediated oxidation on the cyclohexyl group. pressbooks.pub |

| Isosteric Replacement | Replacement of the amine (-NH2) group with a hydroxylamine (B1172632) (-NHOH) moiety. | To investigate changes in basicity, lipophilicity, and metabolic stability compared to the parent amine. |

Future Research Directions and Unanswered Questions Regarding 4 Cyclohexylbutan 2 Amine

Identification of Novel Biological Hypotheses and Unexplored Target Classes

The future of 4-Cyclohexylbutan-2-amine in the biomedical sciences hinges on exploring its potential interactions with biological systems. By drawing parallels with structurally related molecules, several compelling hypotheses emerge for investigation.

Bioactivity Screening: A significant unanswered question is the full spectrum of biological activity for this compound. Arylcyclohexylamines are a major class of new psychoactive substances known to affect the central nervous system (CNS) by interacting with the N-methyl-D-aspartate receptor (NMDAr). nih.gov Although this compound lacks the aryl group, its cyclohexyl and amine components suggest that its potential effects on neurological targets should be a primary focus of investigation. Future research could screen the compound against a panel of CNS receptors and enzymes.

Scaffold for Medicinal Chemistry: The compound can serve as a foundational structure, or scaffold, in medicinal chemistry programs. researchgate.netmdpi.com Its primary amine allows for the synthesis of a diverse library of derivatives. For instance, creating amide or sulfonamide derivatives could explore potential interactions with various enzymes or receptors. The bulky cyclohexyl group could be a key feature for targeting proteins with deep hydrophobic pockets. ub.edu Research into related amino-alcohols has highlighted their utility in asymmetric organocatalysis, suggesting a non-biological application that still warrants exploration.

Isosteric Replacement and Drug Design: A forward-looking hypothesis involves using the 4-cyclohexylbutane moiety as a unique substitute for other chemical groups in known drugs to optimize their properties. nih.gov For example, replacing a part of an existing drug with this structure could alter its metabolic stability or ability to cross the blood-brain barrier. Studies on replacing tert-butyl groups with fluoroalkyl-cyclobutane motifs have shown significant changes in acidity and biological activity, providing a precedent for this type of structural exploration. acs.org

Table 1: Potential Biological Hypotheses for this compound

| Hypothesis Area | Unexplored Target Class | Rationale for Investigation |

|---|---|---|

| Neuropharmacology | Ion Channels & Receptors (e.g., NMDAr, adrenergic receptors) | Structural similarity to arylcyclohexylamines and other CNS-active compounds suggests potential modulation of neuronal targets. nih.gov |

| Enzyme Inhibition | Kinases, Proteases | The amine can be functionalized to create libraries of inhibitors. The cyclohexyl group may confer specificity for enzymes with hydrophobic binding sites. |

| Antimicrobial Activity | Bacterial Cell Wall/Membrane Synthesis | The amine functionality combined with lipophilicity is a common feature in antimicrobial compounds that disrupt microbial membranes. |

| Organocatalysis | Asymmetric Transformations | Chiral primary amines with bulky substituents are known to be effective organocatalysts for various chemical reactions. mdpi.comcsic.es |

Methodological Innovations for Enhanced Investigative Depth and Throughput

Advancing the study of this compound requires not only new hypotheses but also innovative methods for its synthesis and analysis.

Asymmetric Synthesis: Since this compound is a chiral molecule, developing methods to produce single enantiomers is crucial, as different stereoisomers often have distinct biological activities. Future research should focus on asymmetric synthesis routes. beilstein-journals.orgnih.gov This could involve the asymmetric hydrogenation of the corresponding ketone (4-cyclohexylbutan-2-one) using advanced transition-metal catalysts with chiral ligands, or through stereoselective reductive amination. d-nb.infonih.govacs.org These modern catalytic methods offer a more efficient and sustainable alternative to traditional chemical resolutions. nih.gov

Radical Carbonyl Catalysis: A novel approach for creating derivatives would be to use radical carbonyl catalysis to introduce bulky substituents at the alpha-position (the carbon adjacent to the amine). chinesechemsoc.orgchinesechemsoc.org This method could enable the coupling of this compound with sterically hindered alkyl halides, creating complex and unique molecular structures that are otherwise difficult to synthesize. chinesechemsoc.org

High-Throughput Screening and Analysis: To rapidly test new biological hypotheses, high-throughput screening (HTS) of this compound and its derivatives is necessary. This requires the development of robust assays to measure activity against various targets. Furthermore, advanced analytical techniques like LC-MS/MS can be employed for accelerated degradation studies to understand the compound's stability under oxidative conditions, a key parameter for potential therapeutic development.

Table 2: Comparison of Synthetic and Analytical Methodologies

| Area of Innovation | Current/Traditional Method | Future/Innovative Approach |

|---|---|---|

| Stereoselective Synthesis | Resolution of a racemic mixture | Asymmetric hydrogenation using chiral catalysts; Stereoselective reductive amination. d-nb.infonih.gov |

| Derivatization | Standard acylation or alkylation of the amine | Radical carbonyl catalysis for α-C–H functionalization to add bulky groups. chinesechemsoc.org |

| Biological Evaluation | Single-target, low-throughput assays | High-throughput screening (HTS) against panels of receptors and enzymes. |

| Metabolic/Stability Studies | Basic stability tests | Accelerated degradation studies coupled with advanced mass spectrometry (LC-MS/MS). |

Integration of this compound Research into Broader Scientific Paradigms

The study of a single molecule like this compound can contribute to and benefit from broader scientific movements, particularly in systems biology and chemical biology.

Chemical Biology Probes: If specific biological targets are identified, this compound and its derivatives can be developed into chemical probes. These small molecules are used to perturb and study biological functions within complex cellular systems in a dose-dependent and controlled manner. nih.govnih.gov This aligns with the central paradigm of chemical biology, which uses chemical tools to unravel biological mechanisms. researchgate.netresearchgate.net

Systems Biology and Data Integration: The effects of this compound on cells or organisms can be analyzed using "omics" technologies (e.g., transcriptomics, proteomics). This systems-level data can provide a holistic view of the compound's impact, revealing not just a single target but its influence on entire biological networks. embl.de Integrating bioactivity data from this and other small molecules into large databases helps build computational models to predict drug actions, side effects, and potential new uses. researchgate.netembl.de

Scaffold-Based Drug Discovery: The core structure of this compound can be integrated into scaffold-based drug discovery programs. In this paradigm, a common chemical core (the scaffold) is systematically decorated with different functional groups to explore the "chemical space" around it and optimize interactions with a biological target. mdpi.com This approach is more efficient than random screening and is a cornerstone of modern medicinal chemistry.

By positioning the investigation of this compound within these larger contexts, research can move beyond simple characterization toward a deeper understanding of its potential role as a tool for discovery and a lead for therapeutic innovation.

Q & A

Q. What are the recommended synthetic routes for 4-Cyclohexylbutan-2-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of this compound can be achieved via reductive amination of 4-cyclohexylbutan-2-one using ammonia and a reducing agent (e.g., sodium cyanoborohydride). Optimize reaction conditions by controlling pH (~6.5–7.5) and temperature (25–40°C). Monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC). For purification, use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane/ethyl acetate). Ensure inert atmosphere to prevent oxidation .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze -NMR for characteristic signals: δ 1.0–1.8 ppm (cyclohexyl protons), δ 2.5–3.0 ppm (amine proton, broad singlet), and δ 1.4–1.6 ppm (methylene groups adjacent to the amine).

- Mass Spectrometry : Expect a molecular ion peak at m/z 169.26 (CHN). Fragmentation patterns should show loss of NH (m/z 151) and cyclohexyl moiety (m/z 85).

- FTIR : Confirm amine groups via N–H stretching (3300–3500 cm) and C–N vibrations (1250–1350 cm) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks (vapor pressure ~0.1 mmHg at 25°C).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient.

- Storage : Store in airtight, amber glass containers under nitrogen at 2–8°C to prevent degradation. Avoid contact with oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in CO2_22 capture applications?

- Methodological Answer : Use density functional theory (DFT) to calculate the amine’s nucleophilicity and CO binding energy. Compare with experimental kinetic data (e.g., stopped-flow spectrophotometry) to validate predictions. Key parameters include pKa (predicted ~10.5) and activation energy for carbamate formation. Cross-reference with heterocyclic amine studies, which show enhanced CO uptake due to steric effects .

Q. How should researchers address contradictions in physicochemical property data (e.g., logP, solubility) reported for this compound?

- Methodological Answer :

- Reproducibility : Replicate measurements under standardized conditions (e.g., shake-flask method for logP, OECD Guideline 105 for water solubility).

- Data Validation : Compare with structurally similar amines (e.g., cyclohexylmethylamine) to identify outliers. Use high-performance liquid chromatography (HPLC) to confirm purity (>98%) before testing.

- Meta-Analysis : Aggregate data from peer-reviewed sources (e.g., NIST Chemistry WebBook) and exclude non-validated commercial databases .

Q. What experimental strategies can elucidate degradation pathways of this compound under oxidative stress?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to HO or UV light and monitor products via LC-MS. Look for oxidation byproducts (e.g., nitroso or nitroxide derivatives).

- Stability Testing : Conduct long-term stability studies (25°C/60% RH) with periodic sampling. Use Arrhenius kinetics to predict shelf life.

- Mechanistic Probes : Employ radical scavengers (e.g., BHT) to identify free radical-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.